3-cyclohexyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}propanamide
説明
3-cyclohexyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}propanamide is a synthetic small molecule characterized by a pyridazine core substituted with an ethanesulfonyl group, a cyclohexyl-propanamide side chain, and a para-substituted phenyl ring. The ethanesulfonyl moiety enhances polarity and solubility, while the cyclohexyl group may contribute to improved pharmacokinetic properties by modulating lipophilicity .
特性
IUPAC Name |
3-cyclohexyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-2-28(26,27)21-15-13-19(23-24-21)17-9-11-18(12-10-17)22-20(25)14-8-16-6-4-3-5-7-16/h9-13,15-16H,2-8,14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWOQUQZBHWYRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)CCC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}propanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the pyridazinyl intermediate: This step involves the reaction of a suitable pyridazine derivative with ethanesulfonyl chloride under basic conditions to introduce the ethanesulfonyl group.
Coupling with the phenyl group: The pyridazinyl intermediate is then coupled with a phenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the cyclohexyl group: The phenyl-pyridazinyl intermediate is further reacted with a cyclohexyl derivative under appropriate conditions to introduce the cyclohexyl group.
Formation of the propanamide moiety: Finally, the compound is completed by reacting the intermediate with a suitable propanamide precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
3-cyclohexyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or pyridazinyl rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3-cyclohexyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
作用機序
The mechanism of action of 3-cyclohexyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
類似化合物との比較
Comparison with Structurally Related Compounds
This section compares the target compound with two structurally analogous molecules from the literature, focusing on synthesis, physicochemical properties, and inferred pharmacological behavior.
Compound A: 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides
Source : Arab Journal of Medicinal Chemistry (2020)
- Structure : Features a propanamide backbone linked to a thiazole-oxadiazole hybrid scaffold with a sulfanyl bridge.
- Synthesis : Multi-step process involving hydrazine hydrate, carbon disulfide, and nucleophilic substitution under basic conditions (e.g., Na2CO3) .
- The sulfanyl group (-S-) in Compound A may confer redox sensitivity compared to the sulfonyl group (-SO2-) in the target molecule, which is more electron-withdrawing and stable. Physicochemical Inference: Lower solubility than the target compound due to reduced polarity from the thiazole-oxadiazole system.
Compound B: (R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylate
Source : European Patent EP 4 374 877 A2 (2024)
- Structure : Contains a pyrrolidine-carboxylate backbone, trifluoromethyl-substituted pyridine, and a propanamide linker.
- Synthesis : Utilizes LiH in DMF for amidation, contrasting with the aqueous Na2CO3 conditions used for Compound A .
- Key Differences: The trifluoromethyl groups enhance lipophilicity and metabolic stability compared to the ethanesulfonyl group in the target compound. Physicochemical Inference: Higher logP value (predicted >3.5) due to trifluoromethyl groups, suggesting better membrane permeability but lower aqueous solubility than the target compound.
Comparative Data Table
Research Findings and Implications
- Target Compound Advantages :
- Compound A Limitations : The sulfanyl bridge and thiazole ring may limit stability under physiological conditions, as sulfur atoms are susceptible to oxidation .
- Compound B Trade-offs : While trifluoromethyl groups enhance binding affinity in hydrophobic pockets, they increase molecular weight and may hinder blood-brain barrier penetration .
生物活性
3-cyclohexyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}propanamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclohexyl group, a pyridazin moiety, and an ethanesulfonyl group, contributing to its diverse biological effects.
- Molecular Formula : C21H27N3O3S
- Molecular Weight : 401.5224 g/mol
- CAS Number : 1005308-01-9
The biological activity of 3-cyclohexyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}propanamide is believed to be mediated through its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cellular signaling pathways, which are crucial for cell proliferation and survival.
Anticancer Activity
Research indicates that compounds similar to 3-cyclohexyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}propanamide exhibit significant anticancer properties. For instance, studies have shown that related structures can induce apoptosis in cancer cell lines and inhibit tumor growth.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 15 | Apoptosis induction |
| Compound B | A549 (lung cancer) | 20 | Cell cycle arrest |
| 3-cyclohexyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}propanamide | HCT116 (colon cancer) | TBD | TBD |
Anti-inflammatory Activity
The compound also shows promise in anti-inflammatory models. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines, which are often elevated in chronic inflammatory conditions.
Anticonvulsant Activity
Similar derivatives have been evaluated for their anticonvulsant effects. For example, certain compounds with structural similarities have shown efficacy in reducing seizure activity in animal models.
Case Studies
-
Anticancer Study :
A study published in the Journal of Medicinal Chemistry examined the efficacy of various pyridazine derivatives, including those structurally related to 3-cyclohexyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}propanamide. The results indicated a strong correlation between structural modifications and increased cytotoxicity against multiple cancer cell lines. -
Inflammation Model :
In a rat model of adjuvant arthritis, compounds similar to 3-cyclohexyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}propanamide showed significant reductions in paw swelling and joint inflammation, suggesting potential as an anti-inflammatory agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
